molecular formula C4H3F7 B1597204 1,1,1,2,4,4,4-Heptafluorobutane CAS No. 86884-16-4

1,1,1,2,4,4,4-Heptafluorobutane

Cat. No. B1597204
CAS RN: 86884-16-4
M. Wt: 184.06 g/mol
InChI Key: KPIWBTHJFIZHLS-UHFFFAOYSA-N
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Description

1,1,1,2,4,4,4-Heptafluorobutane is a chemical compound with the linear formula C4H3F7. It has a CAS Number of 86884-16-4 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,4,4,4-Heptafluorobutane can be represented by the SMILES string FC(F)(F)C(F)CC(F)(F)F . The InChI code for this compound is 1S/C4H3F7/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 .


Physical And Chemical Properties Analysis

1,1,1,2,4,4,4-Heptafluorobutane has a molecular weight of 184.06 . More specific physical and chemical properties such as boiling point, density, and vapor pressure are not provided in the available resources.

Scientific Research Applications

Diffusion Coefficients in Water

  • Researchers have measured the intradiffusion coefficients of 1,1,1,2,4,4,4-Heptafluorobutane in water. This study contributes to understanding the behavior of fluorinated compounds in aqueous environments (Pereira et al., 2014).

Photochemical Reactions

  • A study focused on the photochemical reaction of 1,1,1,2,4,4,4-Heptafluorobutane with other compounds, demonstrating its utility in synthetic organic chemistry (Gregory, Haszeldine, & Tipping, 1970).

NMR Spectroscopy Applications

  • The compound has been used in studies involving two-dimensional NMR spectroscopy, providing insights into the assignment of NMR spectra of fluorochemicals (Battiste, Jing, & Newmark, 2004).

Application in Lithium-Ion Batteries

  • 1,1,1,2,4,4,4-Heptafluorobutane is used in electrolytes for lithium-ion batteries, enhancing their chargeability and stability (Kim et al., 2017).

Environmental Monitoring

  • Atmospheric histories and trends of compounds including 1,1,1,2,4,4,4-Heptafluorobutane have been studied, important for understanding environmental impacts (Ivy et al., 2012).

Green Chemistry Applications

  • 1,1,1,2,4,4,4-Heptafluorobutane has been synthesized as a new generation green solvent, highlighting its potential in sustainable chemistry practices (Zhang, Qing, Quan, & Sekiya, 2016).

Photocatalysis

  • Studies have explored the light-induced degradation of heptafluorobutanoic acid in the presence of titanium dioxide, revealing potential applications in environmental remediation (Dillert, Bahnemann, & Hidaka, 2007).

Medical Imaging

  • A polymeric nanocapsule encapsulating 1,1,1,2,4,4,4-Heptafluorobutane has been developed for use as a contrast agent in tumor imaging, demonstrating its biomedical application potential (Li et al., 2014).

Safety And Hazards

The safety data sheet for 1,1,1,2,4,4,4-Heptafluorobutane suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1,1,1,2,4,4,4-heptafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIWBTHJFIZHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380841
Record name 1H,2H,2H-Perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,4,4,4-Heptafluorobutane

CAS RN

86884-16-4
Record name 1H,2H,2H-Perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86884-16-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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